molecular formula C5H11N B3296540 2-Methylcyclobutan-1-amine CAS No. 89381-05-5

2-Methylcyclobutan-1-amine

Cat. No.: B3296540
CAS No.: 89381-05-5
M. Wt: 85.15 g/mol
InChI Key: YYMQZXMSPLVJJN-UHFFFAOYSA-N
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Description

2-Methylcyclobutan-1-amine is an organic compound with the molecular formula C₅H₁₁N It is a cycloalkane derivative where a methyl group and an amine group are attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For example, this compound can be prepared by reacting 2-methylcyclobutyl chloride with ammonia or an amine under controlled conditions . Another method involves the reductive amination of 2-methylcyclobutanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The process often includes purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Mechanism of Action

The mechanism of action of 2-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methylcyclobutan-1-amine is unique due to its specific ring size and the presence of both a methyl group and an amine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQZXMSPLVJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclobutan-1-amine
Reactant of Route 2
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Reactant of Route 4
2-Methylcyclobutan-1-amine
Reactant of Route 5
2-Methylcyclobutan-1-amine
Reactant of Route 6
2-Methylcyclobutan-1-amine

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